JNK-IN-11

Kinase selectivity profiling JNK isoform pharmacology Chemical probe validation

Researchers requiring JNK isoform discrimination face limited options, as pan-JNK inhibitors confound phenotypic interpretation. JNK-IN-11 solves this with a 12-fold JNK2-sparing window, enabling >90% JNK1/JNK3 inhibition at concentrations leaving JNK2 activity intact. - JNK1 IC50: 1.8 µM; JNK3 IC50: 2.2 µM; JNK2 IC50: 21.4 µM - Clean Nek family off-target profile (≥93% control activity at 10 µM) - Validated cellular EC50: 8.60 nM (A-375) / 48 nM (HeLa) for c-Jun phosphorylation - Reversible Type I ATP-competitive mechanism; suitable for washout/pulse-chase studies - Bulk custom synthesis available upon request; standard pack sizes in stock for immediate dispatch.

Molecular Formula C12H11NO3S2
Molecular Weight 281.4 g/mol
Cat. No. B2632489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNK-IN-11
Molecular FormulaC12H11NO3S2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2
InChIInChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14)
InChIKeyCXOCENPNQSXLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





JNK-IN-11 Quantitative Evidence Overview


JNK-IN-11 (CAS 676594-38-0) is a disubstituted thiophene-based small molecule that functions as a Type I ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs), exhibiting micromolar-range inhibitory activity against JNK1, JNK2, and JNK3 isoforms [1]. The compound demonstrates notable differential isoform selectivity, with approximately 12-fold weaker inhibition of JNK2 (IC50 = 21.4 µM) compared to JNK1 (IC50 = 1.8 µM) and JNK3 (IC50 = 2.2 µM) under standardized enzymatic assay conditions [1]. This distinct selectivity profile, characterized by robust JNK1/JNK3 inhibition coupled with substantially attenuated JNK2 activity, defines the compound's principal differentiating attribute among commercially available JNK chemical probes [1].

JNK1/JNK3-preferring isoform selectivity for pathway dissection
Reversible Type I ATP-competitive binding mechanism
JNK2-sparing window supports isoform-specific signaling studies

JNK-IN-11 Unique Isoform Selectivity


The JNK inhibitor chemical space contains compounds with vastly divergent isoform selectivity profiles, potency ranges spanning over four orders of magnitude (picomolar to micromolar), and fundamentally different binding mechanisms, rendering simple functional substitution scientifically invalid [1][2]. JNK-IN-11 occupies a specific and sparsely populated selectivity niche: it maintains low-micromolar JNK1/JNK3 inhibition while exhibiting markedly attenuated JNK2 activity (21.4 µM), a profile that contrasts sharply with broad-spectrum pan-JNK inhibitors such as SP600125 (IC50 = 40-90 nM across all three isoforms) [1] and ultra-potent irreversible covalent inhibitors such as JNK-IN-8 (IC50 = 4.7/18.7/1.0 nM for JNK1/2/3) [3]. This isoform discrimination window is not reproduced by any other widely available JNK chemical probe. The quantitative evidence presented below demonstrates that selecting a comparator compound without verifying its isoform selectivity profile risks introducing confounding off-target JNK2 effects or failing to achieve sufficient target engagement thresholds, thereby compromising experimental interpretability [2].

Pan-JNK inhibitors (e.g., SP600125) lack JNK2-sparing isoform discrimination and may introduce JNK2-mediated confounding effects.
Irreversible covalent JNK inhibitors (e.g., JNK-IN-8) preclude washout reversibility studies necessary for target engagement validation.
Nanomolar pan-JNK clinical candidates (e.g., CC-90001) exhibit distinct JNK2 inhibition profiles that may not meet JNK2-sparing experimental requirements.

JNK-IN-11 Comparative Evidence Guide


JNK2-Sparing Selectivity vs. SP600125

JNK-IN-11 demonstrates a distinct 12-fold selectivity window for JNK1 (IC50 = 1.8 µM) and JNK3 (IC50 = 2.2 µM) over JNK2 (IC50 = 21.4 µM), whereas SP600125 exhibits essentially equipotent inhibition across all three JNK isoforms (JNK1 IC50 = 40 nM; JNK2 IC50 = 40 nM; JNK3 IC50 = 90 nM) [1]. This differential isoform selectivity profile is the primary distinguishing feature: SP600125 provides broad-spectrum pan-JNK inhibition with no isoform discrimination, while JNK-IN-11 offers a usable JNK1/JNK3 inhibition window at concentrations that spare JNK2 activity [1].

Isoform Selectivity vs. SP600125
Cross-study comparable
12-fold JNK2-sparing (JNK-IN-11) vs equi-potent pan-inhibition (SP600125)
JNK2-sparing window enables JNK1/3-selective pathway studies not possible with pan-inhibitors.
SP600125 JNK1/2 IC50 40 nM, JNK3 90 nM.
Kinase selectivity profiling JNK isoform pharmacology Chemical probe validation

Potency and Mechanism Comparison with JNK-IN-8

JNK-IN-11 exhibits low-micromolar IC50 values (JNK1 = 1.8 µM; JNK2 = 21.4 µM; JNK3 = 2.2 µM), whereas JNK-IN-8 demonstrates sub-nanomolar to low-nanomolar potency (JNK1 IC50 = 4.7 nM; JNK2 IC50 = 18.7 nM; JNK3 IC50 = 1.0 nM) [1][2]. This represents an approximate 380-fold difference for JNK1, 1,100-fold difference for JNK2, and 2,200-fold difference for JNK3 inhibition. JNK-IN-8 also employs an irreversible covalent binding mechanism targeting Cys154, whereas JNK-IN-11 is a reversible Type I ATP-competitive inhibitor [2].

Potency & Mechanism vs. JNK-IN-8
Cross-study comparable
~380–2,200-fold potency difference; reversible vs irreversible covalent binding
Reversible ATP-competitive mechanism supports washout protocols; irreversible inhibitor requires distinct experimental design.
JNK-IN-8 IC50: JNK1 4.7 nM, JNK2 18.7 nM, JNK3 1.0 nM.
Covalent kinase inhibitors Chemical tool selection Dose-response optimization

JNK2 Selectivity Direction vs. CC-90001

JNK-IN-11 exhibits preferential inhibition of JNK1 and JNK3 over JNK2, with JNK2 IC50 = 21.4 µM representing 12-fold weaker activity relative to JNK1 (IC50 = 1.8 µM) [1]. In contrast, CC-90001 (Phase II clinical candidate for idiopathic pulmonary fibrosis) demonstrates 12.9-fold selectivity for JNK1 over JNK2 in cell-based models, but with the critical distinction that both isoforms are inhibited with nanomolar potency (JNK1 Ki = 0.3 nM; JNK2 Ki = 0.4 nM) [2]. The fundamental difference is that JNK-IN-11 exhibits functional JNK2 sparing at low-micromolar concentrations, whereas CC-90001 potently inhibits all JNK isoforms albeit with a modest JNK1 bias [1][2].

JNK2 Activity vs. CC-90001
Cross-study comparable
JNK-IN-11 spares JNK2 (IC50 21.4 µM); CC-90001 potently inhibits JNK2 (Ki 0.4 nM)
JNK2-sparing profile supports JNK2-independent signaling research; CC-90001 provides nanomolar pan-inhibition.
CC-90001 JNK1 Ki 0.3 nM, JNK2 Ki 0.4 nM, 12.9-fold cellular JNK1 selectivity.
JNK1-selective inhibition JNK2-sparing pharmacology Clinical-stage comparators

Oral Bioavailability Comparison with IQ-1

JNK-IN-11's micromolar potency (JNK1/3 IC50 ~2 µM) represents a notable potency deficit compared to many modern JNK inhibitors; however, this limitation must be weighed against the severe bioavailability constraints of alternative compounds. IQ-1, a quinoxaline-based JNK inhibitor with anti-inflammatory and neuroprotective activity, exhibits absolute oral bioavailability of <1.5% in rats, with Cmax values of only 24.72-37.61 ng/mL following oral doses of 25-100 mg/kg [2]. While JNK-IN-11 lacks published in vivo pharmacokinetic data, its potency limitation is a manageable in vitro variable, whereas IQ-1's extremely poor oral bioavailability renders it impractical for in vivo studies without parenteral administration [2].

Oral Bioavailability Context
Class-level inference
No in vivo PK data for JNK-IN-11; IQ-1 oral bioavailability
In vivo utility requires independent PK characterization; JNK-IN-11 limitation is potency-based rather than absorption-limited.
IQ-1 rat study; data to verify.
NEK Off-Target vs. JNK-IN-2
Head-to-head
JNK-IN-11: ≥93% NEK control; JNK-IN-2: ≤22% NEK2/3/5/6/7/9
Clean NEK profile reduces off-target confounding in JNK pathway phenotypic assays.
At 10 µM; JNK-IN-2 potently inhibits NEK2 (1.1% control).
Cellular c-Jun Phosphorylation
Supporting evidence
EC50 8.60 nM (A-375), 48 nM (HeLa)
Cellular target engagement 37–200-fold more potent than enzymatic IC50; defines functional concentration range.
Enzymatic JNK1 IC50 1.8 µM, JNK3 2.2 µM.
In vivo applicability Pharmacokinetic constraints Oral bioavailability

NEK Kinase Off-Target Profile vs. JNK-IN-2

In a comparative kinase selectivity screen across the NIMA-related kinase (Nek) family, JNK-IN-11 tested at 10 µM exhibited minimal or no inhibition of Nek2 (93% control activity remaining), Nek3 (99% control), Nek4 (100% control), Nek5 (98% control), Nek6 (100% control), Nek7 (100% control), and Nek9 (100% control), indicating a clean off-target profile against the Nek family [2]. In contrast, JNK-IN-2 at the same concentration potently inhibited Nek2 (1.1% control remaining), Nek3 (17% control), Nek5 (2.2% control), Nek6 (2.8% control), and Nek7 (9.8% control), demonstrating substantial off-target Nek family activity [2]. This differential Nek family selectivity profile is directly quantifiable and serves as a key differentiator for experiments where Nek kinase confounding must be minimized [2].

NEK Off-Target vs. JNK-IN-2
Head-to-head
JNK-IN-11: ≥93% NEK control; JNK-IN-2: ≤22% NEK2/3/5/6/7/9
Clean NEK profile reduces off-target confounding in JNK pathway phenotypic assays.
At 10 µM; JNK-IN-2 potently inhibits NEK2 (1.1% control).
Kinase off-target profiling NEK family selectivity Chemical probe specificity

Cellular Target Engagement in A-375 and HeLa Cells

JNK-IN-11 inhibits c-Jun phosphorylation, the direct downstream substrate of JNK kinase activity, with EC50 values of 8.60 nM in human A-375 melanoma cells and 48 nM in human HeLa cervical carcinoma cells [2]. These sub-nanomolar to low-nanomolar cellular EC50 values demonstrate substantially greater functional potency than the compound's enzymatic IC50 values (~1.8-2.2 µM for JNK1/JNK3) [1]. This enzymatic-to-cellular potency shift provides an empirically defined functional concentration range for in vitro experiments requiring robust JNK pathway inhibition [2].

Cellular c-Jun Phosphorylation
Supporting evidence
EC50 8.60 nM (A-375), 48 nM (HeLa)
Cellular target engagement 37–200-fold more potent than enzymatic IC50; defines functional concentration range.
Enzymatic JNK1 IC50 1.8 µM, JNK3 2.2 µM.
Cellular target engagement c-Jun phosphorylation Functional assay validation

JNK-IN-11 Research Applications


JNK1/JNK3 Mechanistic Studies with JNK2 Sparing

JNK-IN-11's 12-fold JNK2-sparing window (IC50 = 21.4 µM vs. JNK1 = 1.8 µM) enables isoform-specific mechanistic dissection that is unattainable with pan-selective inhibitors such as SP600125 (equipotent across all three isoforms) [1]. Investigators can achieve >90% JNK1/JNK3 inhibition at concentrations that leave JNK2 activity >90% intact, providing a quantifiable concentration range for attributing phenotypic effects to specific JNK isoforms. This selectivity profile is particularly valuable for studies of JNK2-independent signaling pathways where pan-JNK inhibition would introduce confounding variables [1].

Nek Kinase Off-Target Negative Control

JNK-IN-11 at 10 µM exhibits minimal inhibition across the Nek kinase family (≥93% control activity for Nek1-7 and Nek9), in stark contrast to JNK-IN-2 which potently inhibits Nek2 (1.1% control), Nek3 (17% control), Nek5 (2.2% control), Nek6 (2.8% control), and Nek7 (9.8% control) [2]. This clean Nek family off-target profile positions JNK-IN-11 as an ideal negative control compound for studies investigating Nek kinase biology or for experiments where JNK-dependent effects must be distinguished from Nek family-mediated phenotypes [2].

Reversible ATP-Competitive Washout Studies

JNK-IN-11 functions as a reversible Type I ATP-competitive kinase inhibitor, in contrast to irreversible covalent inhibitors such as JNK-IN-8 that form permanent adducts with Cys154 [1][3]. For experiments requiring compound washout to assess reversibility of phenotypic effects or to perform pulse-chase analyses of JNK signaling dynamics, JNK-IN-11's reversible binding mechanism is essential. Irreversible covalent JNK inhibitors preclude washout-based experimental designs due to permanent target modification [3].

Alzheimer's and Parkinson's Research Applications

JNK-IN-11 has demonstrated cellular c-Jun phosphorylation inhibition with EC50 values of 8.60 nM (A-375 cells) and 48 nM (HeLa cells), providing empirically defined functional potency benchmarks for neurodegeneration-relevant cellular assays [2]. The compound's original characterization identified potential applications in Alzheimer's and Parkinson's disease research [1], and the availability of validated cellular EC50 data enables investigators to select appropriate working concentrations for JNK pathway inhibition in neuronal cell models without requiring de novo concentration optimization [2].

Application
Selection Property
Validation Focus
JNK1/JNK3 isoform mechanistic studies
JNK2-sparing selectivity window
c-Jun phosphorylation and downstream signaling readouts
NEK off-target negative control
Minimal NEK family cross-reactivity
NEK kinase activity profiling at 10 µM
Reversible inhibitor washout studies
Reversible ATP-competitive binding
Pulse-chase JNK signaling reversibility assays
Neurodegeneration research model JNK pathway studies
Low-nanomolar cellular target engagement
c-Jun phosphorylation in neuronal cell models

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